molecular formula C18H16N2O3S B2868323 Methyl 4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate CAS No. 888409-67-4

Methyl 4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate

Cat. No.: B2868323
CAS No.: 888409-67-4
M. Wt: 340.4
InChI Key: DWTATMYWHBILKZ-UHFFFAOYSA-N
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Description

Methyl 4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic aromatic compounds containing sulfur and nitrogen atoms within a fused benzene and thiazole ring structure. This compound is characterized by its molecular structure, which includes a benzothiazole moiety attached to a benzoate ester group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4,5-dimethyl-1,3-benzothiazol-2-amine and 4-carbonylbenzoic acid.

  • Reaction Conditions: The reaction involves the formation of an amide bond between the amine group of 4,5-dimethyl-1,3-benzothiazol-2-yl and the carboxylic acid group of 4-carbonylbenzoic acid. This reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).

  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The process involves optimizing reaction conditions to achieve high yield and purity while minimizing by-products and waste.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions can occur at various positions on the benzothiazole ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives, sulfones, and sulfoxides.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Halogenated derivatives, alkylated compounds, and other functionalized benzothiazoles.

Scientific Research Applications

Chemistry: Methyl 4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research has explored its use in drug discovery, particularly in the design of new therapeutic agents targeting various diseases.

Industry: The compound is utilized in the manufacturing of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or industrial outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Benzothiazole: A parent compound with similar structural features.

  • Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate: A structurally related compound with different functional groups.

  • 1,3-Benzothiazol-2(3H)-one: Another derivative within the benzothiazole family.

Uniqueness: Methyl 4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to other benzothiazole derivatives.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

Biological Activity

Methyl 4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15_{15}H16_{16}N2_{2}O2_{2}S
  • IUPAC Name : this compound

This structure features a benzothiazole moiety that is known for its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various microbial strains. In a study evaluating the efficacy of related compounds, it was found that the presence of the benzothiazole ring enhances antimicrobial activity through interference with bacterial cell wall synthesis and function.

Anticancer Properties

Benzothiazole derivatives have also been reported to possess anticancer properties. A study focusing on the cytotoxic effects of similar compounds demonstrated that they can induce apoptosis in cancer cells by activating caspase pathways. This compound showed promising results in vitro against various cancer cell lines, including breast and colon cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes critical for microbial survival and cancer cell proliferation.
  • DNA Interaction : It has been suggested that benzothiazole compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent cell death.

Study on Antimicrobial Efficacy

In a comparative study involving various benzothiazole derivatives, this compound exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This indicates moderate antibacterial activity compared to standard antibiotics.

CompoundMIC (µg/mL)Target Organism
Compound A16S. aureus
Compound B32E. coli
Methyl 4-[...]32S. aureus/E. coli

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) cells. The results demonstrated an IC50_{50} value of 25 µM after 48 hours of treatment.

Cell LineIC50 (µM)Treatment Duration
MCF-72548 hours
HCT1163048 hours

Properties

IUPAC Name

methyl 4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-10-4-9-14-15(11(10)2)19-18(24-14)20-16(21)12-5-7-13(8-6-12)17(22)23-3/h4-9H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTATMYWHBILKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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